4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7FN2O2S |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-fluoro-2-(1,3-thiazol-5-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H7FN2O2S/c13-9-3-1-2-8-10(9)12(17)15(11(8)16)5-7-4-14-6-18-7/h1-4,6H,5H2 |
InChI Key |
NBCBXFBPDMJJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C2=O)CC3=CN=CS3 |
Origin of Product |
United States |
Preparation Methods
Fluorine Positional Isomerism
Competing fluorination at the 5-position can occur during isoindoline synthesis. Selective fluorination is achieved using directed ortho-metalation (DoM) with n-BuLi and N,N,N’,N’-tetramethylethylenediamine (TMEDA).
Thiazole Stability
Thiazole rings are prone to decomposition under strong acidic/basic conditions. Neutral pH and inert atmospheres (N₂ or Ar) are maintained during reactions.
Industrial-Scale Production Considerations
For large-scale synthesis, the nucleophilic substitution route is preferred due to reagent availability and operational simplicity. Process intensification techniques (e.g., continuous flow reactors) reduce reaction times from 12 hours to 2 hours, improving throughput .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione exhibits significant biological activities, particularly as an anticancer agent. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that the compound possesses antimitotic properties against human tumor cells, with mean growth inhibition values indicating its efficacy in cancer treatment .
Anticancer Mechanism
The mechanism through which this compound exerts its anticancer effects involves interactions with cellular targets that lead to cell cycle arrest and apoptosis in cancer cells. The compound's ability to inhibit cell growth has been attributed to its structural features that allow it to bind effectively to these targets .
Case Studies and Research Findings
Several studies have focused on the applications of this compound in various fields:
- Anticancer Research : A study highlighted the compound's cytotoxic effects against multiple cancer cell lines, including breast adenocarcinoma (MCF-7) and gastric carcinoma (MGC-803). The results indicated a promising avenue for developing new anticancer therapies based on this compound .
- Medicinal Chemistry : The unique combination of thiazole and isoindoline structures has led researchers to explore derivatives of this compound for enhanced biological activity. Such derivatives have shown improved interaction profiles with biological targets, suggesting their potential as new therapeutic agents .
- Pharmacological Studies : The drug-like properties of the compound were evaluated using computational methods, revealing favorable parameters for further development in drug design .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . The compound’s binding to the receptor involves electrostatic, hydrophobic, and π-π interactions, which stabilize the ligand-receptor complex .
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Fluorine Substitution : The 4-fluoro group in the target compound and compounds 72/73 is critical for metabolic stability. Analogs lacking fluorine (e.g., compound 4) may exhibit reduced bioavailability .
- Thiazole vs. Piperidine Moieties : The thiazole ring in the target compound and compound 4 contrasts with the dioxopiperidine rings in 72/73. Thiazole derivatives are often associated with kinase inhibition, while dioxopiperidines are linked to proteolysis-targeting chimeras (PROTACs) .
Physicochemical Properties
Infrared Spectroscopy :
- Isoindoline-1,3-dione carbonyl stretches appear consistently at 1700–1785 cm⁻¹ across analogs (e.g., 1785 cm⁻¹ in 13c), indicating a stable electronic environment for the core .
- Thiazole-related peaks (e.g., C=S at 1217 cm⁻¹ in 13c) differ from dioxopiperidine C=O stretches (~1650 cm⁻¹), reflecting substituent-specific interactions .
Solubility and Bioavailability :
- The thiazole ring in the target compound may improve water solubility compared to bulkier dioxopiperidine analogs (72/73).
Biological Activity
4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione (CAS Number 1381925-25-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its anticancer properties, and provides a synthesis of relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 262.26 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines, showcasing promising results.
Anticancer Activity
A study conducted by the National Cancer Institute (NCI) assessed the compound’s efficacy against a panel of approximately sixty cancer cell lines. The results indicated a high level of antimitotic activity with mean GI50/TGI values of 15.72 μM and 50.68 μM, respectively . This suggests that the compound effectively inhibits cancer cell growth at relatively low concentrations.
Table 1: Summary of Anticancer Activity Results
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| Human Tumor Cells | 15.72 | 50.68 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives. The fluorine atom in the para position enhances the compound's potency by increasing electron-withdrawing effects, which may stabilize reactive intermediates during biological interactions .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. Notably, certain analogs showed selectivity towards tumor cells with IC50 values lower than established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, indicating a complex mechanism involving multiple pathways in cancer cell apoptosis .
- Comparative Studies : In comparison with other thiazole derivatives, compounds featuring similar structural motifs have shown enhanced cytotoxicity and selectivity for tumor cells, reinforcing the importance of thiazole in drug design .
Q & A
Q. What are the optimal synthetic routes for 4-Fluoro-2-(thiazol-5-ylmethyl)isoindoline-1,3-dione?
- Methodological Answer : The synthesis can be optimized using reflux conditions with acetic acid and sodium acetate as catalysts, analogous to methods for thiazole derivatives . Key steps include coupling reactions between fluorinated isoindoline precursors and thiazole-containing intermediates. Solvent selection (e.g., DMF or ethanol) and temperature control (80–120°C) are critical for yield improvement. Monitor reaction progress via TLC and purify via recrystallization from DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR (to confirm substituent positions and fluorine coupling patterns), FTIR (to verify carbonyl and thiazole vibrations), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% . For fluorinated analogs, ¹⁹F NMR is critical to assess electronic environments .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use gradient recrystallization with solvents like DMF/acetic acid or ethanol/water mixtures to remove unreacted starting materials. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% peak area . Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products .
Advanced Research Questions
Q. How can quantum chemical calculations guide the optimization of reaction pathways?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates, focusing on the fluorinated isoindoline-thiazole bond formation. Use software like Gaussian or ORCA to calculate activation energies and identify rate-limiting steps. Experimental validation via kinetic studies (e.g., varying catalyst loading) can resolve discrepancies between computational and empirical data .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Methodological Answer : For NMR discrepancies, perform solvent-effect simulations (COSMO-RS) to account for shifts caused by polar solvents. If IR stretches deviate, compare computed vibrational spectra (using B3LYP/6-31G*) with experimental data to identify conformational isomers. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does the thiazole substituent influence pharmacological activity?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs). Compare with analogs lacking the thiazole group to isolate its contribution. In vitro assays (IC₅₀ determinations) under varying pH and temperature conditions can reveal stability-activity relationships .
Q. How to design experiments for optimizing reaction conditions statistically?
- Methodological Answer : Use Box-Behnken or central composite designs to evaluate variables (temperature, catalyst concentration, solvent ratio). Analyze responses (yield, purity) via ANOVA and response surface methodology. For example, a 3-factor design with 15 runs can identify optimal conditions while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
